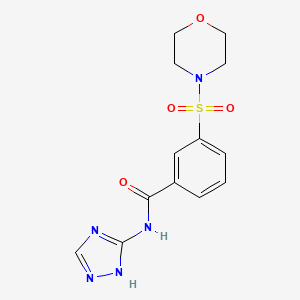

3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The structures of similar compounds were established by NMR and MS analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For example, one study reported the synthesis of 1,2,4-triazole derivatives using various chemotherapeutic agents .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the yield, melting point, and IR spectrum of 1-(4-bromophenyl)-3,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one were provided .

Applications De Recherche Scientifique

- BDBM51409 has been investigated for its in vitro antioxidant activity. Researchers evaluated its total antioxidant capacity, free radical scavenging ability, and metal chelating properties . These properties are crucial in combating oxidative stress and protecting cells from damage caused by free radicals.

- In vitro studies explored the antibacterial activity of BDBM51409 against both gram-positive and gram-negative bacteria. It was tested against three strains of each type and compared with control drugs . Understanding its antibacterial efficacy can contribute to the development of novel antimicrobial agents.

- Amide compounds, including benzamides, play a significant role in drug discoveryBDBM51409 could serve as a scaffold for designing new drugs due to its diverse chemical properties and potential biological activities .

- Researchers often explore amides as building blocks for novel pharmaceuticals, making this compound relevant in drug development .

- Benzamides are found in various natural products and proteinsBDBM51409 may have implications in biological systems, such as protein interactions or enzymatic processes .

- Beyond medicine, amides find applications in industrial sectors like plastics, rubber, paper, and agriculture . BDBM51409 could potentially contribute to these areas.

- The synthesis of BDBM51409 involves a “click chemistry” approach, specifically the formation of a triazole ring . This method is widely used for creating complex molecules.

- Researchers have explored the antiproliferative activity of related N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, highlighting the importance of triazoles in drug development .

Antioxidant Activity

Antibacterial Potential

Drug Discovery

Biological Applications

Industrial Uses

Click Chemistry Applications

Mécanisme D'action

The mechanism of action of similar compounds has been studied in the context of their cytotoxic activities against human cancer cell lines . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme as a possible target .

Safety and Hazards

Orientations Futures

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Propriétés

IUPAC Name |

3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4S/c19-12(16-13-14-9-15-17-13)10-2-1-3-11(8-10)23(20,21)18-4-6-22-7-5-18/h1-3,8-9H,4-7H2,(H2,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYNYSKSOIRQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-morpholin-4-ylsulfonyl-N-(1H-1,2,4-triazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(2,4-dimethylphenyl)ethanone](/img/structure/B2536369.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B2536374.png)

![Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate](/img/structure/B2536376.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)